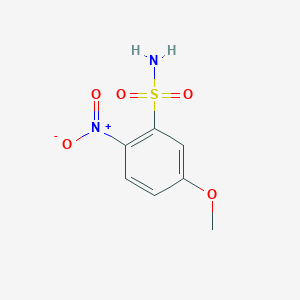

5-Methoxy-2-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-methoxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMQHXLTNDKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Sulfonamides

Sulfonamides, including 5-Methoxy-2-nitrobenzene-1-sulfonamide, are typically synthesized by amidation of sulfonyl chlorides or sulfonic acids with ammonia or amines. The most common and efficient approach involves:

- Conversion of the substituted benzene or benzoic acid derivative into the corresponding sulfonyl chloride via chlorosulfonation.

- Reaction of the sulfonyl chloride intermediate with ammonia or a primary amine to form the sulfonamide.

This method is favored due to its high yields and straightforward reaction conditions.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related compounds such as 5-chloro-2-methoxybenzene sulfonamide have been prepared via analogous routes, providing a foundation for preparation methods.

Starting Material Preparation: Methoxy and Nitro Substitutions

Methylation of Hydroxybenzoic Acid Derivatives:

For related compounds, 5-chlorosalicylic acid is methylated using dimethyl sulfate under basic conditions (NaOH) in acetone to yield methyl 5-chloro-2-methoxybenzoate with yields around 66-95% depending on conditions (anhydrous vs aqueous).

By analogy, 5-nitrosalicylic acid or 5-nitro-2-hydroxybenzoic acid could be methylated similarly to introduce the methoxy group at the 2-position.Nitration:

Nitration of methoxy-substituted benzenes can be conducted using standard nitrating agents (HNO3/H2SO4), typically before sulfonylation steps, to introduce the nitro group at the desired position.

Conversion to Sulfonyl Chloride

- Chlorosulfonation:

The methoxy-nitro substituted benzene or benzamide is treated with chlorosulfonic acid at low temperatures (e.g., -10°C to room temperature) to introduce the sulfonyl chloride group at the 1-position. This step is critical and must be carefully controlled to avoid overreaction or degradation.

Formation of Sulfonamide

- Aminolysis:

The sulfonyl chloride intermediate is then reacted with ammonia or an appropriate amine in aqueous or alcoholic medium to yield the sulfonamide. For example, concentrated ammonia treatment with stirring and mild heating leads to sulfonamide formation with good yields (around 70% reported for similar compounds).

Example Detailed Procedure (Adapted from Related Compound Synthesis)

| Step | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|

| 1. Methylation | 5-nitrosalicylic acid, dimethyl sulfate, NaOH (2N), acetone, reflux 45 min | Formation of methyl 5-nitro-2-methoxybenzoate | ~66-95% depending on conditions |

| 2. Chlorosulfonation | Chlorosulfonic acid, -10°C to room temp, 45 min | Formation of 5-methoxy-2-nitrobenzene-1-sulfonyl chloride | Requires careful temperature control |

| 3. Aminolysis | Concentrated ammonia, room temp to mild heating, overnight | Formation of this compound | ~70% yield reported for analogous compounds |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical Chlorosulfonation + Aminolysis | 5-nitro-2-methoxybenzoic acid or ester | Chlorosulfonic acid, NH3 | Low temp chlorosulfonation, aqueous ammonia | ~70% | Well-established, high yield | Requires handling corrosive reagents |

| Methylation of Hydroxybenzoic Acid Derivative | 5-nitrosalicylic acid | Dimethyl sulfate, NaOH, acetone | Reflux, anhydrous or aqueous | 66-95% | Efficient methoxy introduction | Dimethyl sulfate is toxic |

| Copper-Catalyzed Three-Component Reaction | Nitroarene, amine, K2S2O5 | Cu catalyst, DES or other solvents | Mild, green conditions | 69-80% (general sulfonamides) | Green, metal-catalyzed, scalable | Specific substrate scope limitations |

| Metal-Free DABSO Method | Aryldiazonium salts, amines, DABSO | N-hydroxybenzotriazole | Room temp to mild heating | Good yields | Heavy metal-free, safe sulfur source | Not suitable for all functional groups |

Research Findings and Notes

- The methylation step is critical for introducing the methoxy group at the 2-position. Anhydrous conditions favor direct methylation of the hydroxy group without esterification side reactions.

- Chlorosulfonation is temperature sensitive; low temperatures prevent side reactions and degradation of sensitive substituents like nitro and methoxy groups.

- Aminolysis with ammonia is a common final step producing sulfonamide functionality with good yields and purity.

- New catalytic methods reduce environmental impact and improve atom economy but require further optimization for specific substrates like this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

Reduction: 5-Methoxy-2-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions including reduction, substitution, and oxidation, allowing for the development of new chemical entities.

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | H₂/Pd-C | 5-Methoxy-2-aminobenzene-1-sulfonamide |

| Substitution | Nucleophiles under basic conditions | Various substituted sulfonamides |

| Oxidation | KMnO₄ | 5-Carboxy-2-nitrobenzene-1-sulfonamide |

Biology

- Enzyme Inhibition Studies : The compound is used to investigate enzyme inhibition mechanisms due to its ability to mimic natural substrates or inhibitors. The sulfonamide group can interact with enzymes involved in metabolic pathways, providing insights into biochemical processes.

- Antimicrobial Activity : Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that bind to cellular components, leading to bacterial cell death .

Medicine

- Drug Development : 5-Methoxy-2-nitrobenzene-1-sulfonamide is explored for its potential therapeutic properties, particularly in developing novel drugs targeting specific enzymes or receptors involved in diseases such as bacterial infections and cancer.

- Anticancer Potential : Some derivatives have shown promise in inhibiting key enzymes involved in tumor proliferation, suggesting potential applications in cancer therapeutics .

Industry

- Dyes and Pigments Production : The compound is utilized in producing various dyes and pigments due to its stable chemical structure and reactivity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of sulfonamide compounds in various applications:

- A study on the antibacterial activity of sulfonamides indicated that they are effective against gram-positive bacteria and some gram-negative strains .

- Comparative analyses have shown that structural modifications significantly influence biological activity, emphasizing how different substituents can alter the efficacy of these compounds against specific pathogens .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can bind to enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 5-Methoxy-2-nitrobenzene-1-sulfonamide against analogous sulfonamides, focusing on structural variations, physicochemical properties, and biological implications.

Structural and Substituent Analysis

Key differences arise from substituent type, position, and electronic effects:

Notes:

- Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound contrasts with amino (electron-donating) or chloro (moderately electron-withdrawing) groups in analogs. This difference impacts acidity, solubility, and reactivity. For example, the nitro group may lower the pKa of the sulfonamide proton compared to amino-substituted derivatives .

- Biological activity: Chloro-substituted sulfonamides (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide) demonstrate anti-malarial activity, suggesting that electron-withdrawing substituents at the 5-position may enhance interactions with parasitic targets . The nitro group in the target compound could further modulate such interactions.

Computational Insights

Such studies might clarify how nitro and methoxy groups synergistically influence charge distribution.

Biological Activity

5-Methoxy-2-nitrobenzene-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in antibacterial and potential anticancer applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS, featuring a methoxy group, a nitro group, and a sulfonamide functional group attached to a benzene ring. The compound is characterized by its pale yellow crystalline form and has a melting point ranging from 139°C to 144°C.

Target Enzymes

The primary mechanism of action for this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is essential for bacterial folic acid synthesis. This inhibition disrupts folate production, crucial for bacterial growth and replication.

Cellular Effects

The compound also influences various cellular processes:

- Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and apoptosis.

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further influence cellular functions.

Biochemical Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may exhibit distinct biological activities. The compound's transport within cells is facilitated by specific transporters, including ATP-binding cassette (ABC) transporters.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity; primarily affects specific cellular pathways.

- High Doses : Induces oxidative stress, inflammation, and cell death.

Antibacterial Activity

Sulfonamides like this compound have demonstrated substantial antibacterial properties. In vitro studies show that it effectively inhibits the growth of various bacterial strains by disrupting folate synthesis pathways .

Antitumor Potential

Recent studies have suggested potential anticancer properties:

- In experimental settings, derivatives of sulfonamides have shown inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231) and osteosarcoma (MG-63). For instance, compound modifications led to enhanced inhibition of cell viability under hypoxic conditions .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 5-Methoxy... | MDA-MB-231 | 50 | Inhibits migration |

| 5-Methoxy... | MG-63 | 30 | Reduces viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.